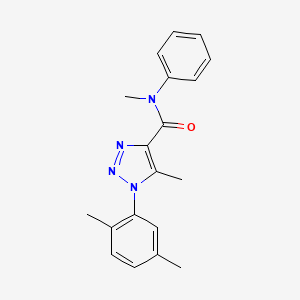

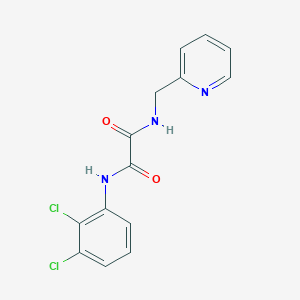

![molecular formula C21H24N2O3 B4578813 N-(2-呋喃甲基)-N-[(2-羟基-8-甲基-3-喹啉基)甲基]-2,2-二甲基丙酰胺](/img/structure/B4578813.png)

N-(2-呋喃甲基)-N-[(2-羟基-8-甲基-3-喹啉基)甲基]-2,2-二甲基丙酰胺

描述

This compound belongs to a class of heterocyclic compounds, which are of significant interest in organic chemistry due to their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science. The presence of quinoline and furan rings in its structure suggests potential biological activity and complex chemical behavior.

Synthesis Analysis

Research on similar compounds emphasizes the utility of N,N-dimethylformamide (DMF) as a carbon source for the synthesis of N-heterocycles, including quinoline derivatives, under metal-free conditions, showcasing the versatility of DMF in heterocyclic chemistry (Li et al., 2021). Another approach involves halogenated hydrocarbon amination reactions, indicating methods to synthesize complex quinoline derivatives with specific substituents (Bai et al., 2012).

Molecular Structure Analysis

The detailed structure of closely related compounds, such as N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide , has been elucidated through crystallography, revealing insights into bond lengths, angles, and three-dimensional arrangements that contribute to their chemical and physical properties (Bai et al., 2012).

Chemical Reactions and Properties

The synthesis of quinoline derivatives often involves reactions that introduce or modify functional groups, demonstrating the reactivity of these compounds under various conditions. For example, the formation of N-methyl-N-(2-triorganylsiloxyethyl)-1,2,3,4-tetrahydro(iso)quinolinium iodides showcases the modification of quinoline derivatives for enhanced biological activity (Zablotskaya et al., 2013).

科学研究应用

抗菌活性

已对包括与感兴趣的化学结构相关的衍生物在内的新型 N-取代哌嗪基喹诺酮的合成和评估进行了研究,以了解其体外抗菌活性。连接在哌嗪环上的特定呋喃甲基的化合物对葡萄球菌表现出与诺氟沙星和环丙沙星等参考药物相当的抗菌活性。然而,在某些修饰下,它们对革兰氏阴性菌的活性显着降低。这表明这些化合物具有针对特定细菌菌株开发靶向有效抗菌剂的潜力 (Foroumadi, Emami, Haghighat, & Moshafi, 1999)。

味觉分析

通过味道稀释分析发现一种表现出强烈苦味的新型化合物,发现它与呋喃甲基衍生物具有结构关系。这种名为奎尼佐酸的化合物已被确认为最苦的化合物之一,其阈值浓度明显低于咖啡因和盐酸奎宁等标准苦味化合物。这一发现为味觉调节和食品和制药行业中潜在的苦味掩蔽剂的开发开辟了途径 (Frank, Ottinger, & Hofmann, 2001)。

神经保护潜力

对相关化合物的神经保护特性的研究,例如 2,3-二羟基-6-硝基-7-磺酰胺基-苯并(F)喹喔啉(NBQX),一种喹喔啉二酮拮抗剂的类似物,用于非 NMDA 谷氨酸受体,已显示出在脑缺血中的潜在应用。NBQX 作为一种对谷氨酸受体的 quisqualate 亚型结合的有效且选择性抑制剂,证明了呋喃甲基衍生物在治疗神经系统疾病中的治疗潜力 (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990)。

驱虫活性

一项关于咪唑并[4,5-f]喹啉-9-醇(包括 2-(2-呋喃基)类似物)的合成和驱虫活性的研究揭示了对小鼠绦虫 Hymenolepis nana 的显着驱虫活性。这突出了呋喃甲基-喹啉衍生物在开发治疗寄生虫感染的新疗法中的潜在用途 (Alaimo, Spencer, Sheffer, Storrin, Hatton, & Kohls, 1978)。

诱变分析

研究了从烤沙丁鱼中分离出的化合物 2-氨基-3-甲基咪唑并[4,5-f]喹啉及其衍生物(包括甲基取代变体)的诱变性。结果显示了甲基取代如何影响诱变性,提供了对该化学物质的潜在风险和作用机制的见解。这项研究有助于了解与饮食摄入相关的化学化合物的诱变潜力和开发更安全的食品制备方法 (Nagao, Wakabayashi, Kasai, Nishimura, & Sugimura, 1981)。

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14-7-5-8-15-11-16(19(24)22-18(14)15)12-23(20(25)21(2,3)4)13-17-9-6-10-26-17/h5-11H,12-13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOONTYYAFWDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-2,2-dimethylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B4578769.png)

![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)

![N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide](/img/structure/B4578786.png)

![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)

![3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4578804.png)

![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4578812.png)